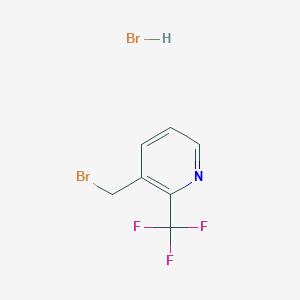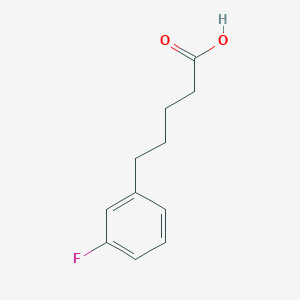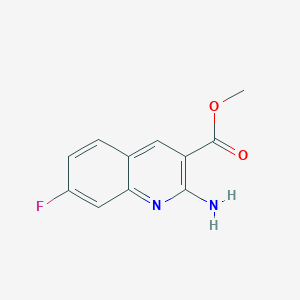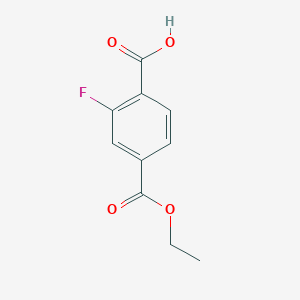
4-(Ethoxycarbonyl)-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxycarbonyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by an ethoxycarbonyl group and the hydrogen atom at the 2-position is replaced by a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the direct fluorination of 4-(Ethoxycarbonyl)benzoic acid using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(Ethoxycarbonyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Esterification and Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification and Hydrolysis: Acidic or basic catalysts are used for these reactions. For esterification, sulfuric acid or hydrochloric acid can be used, while hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids or esters with different functional groups.
Esterification and Hydrolysis: Products include various esters or the corresponding carboxylic acid.
Oxidation and Reduction: Products include quinones or hydroquinones, depending on the reaction conditions.
科学研究应用
4-(Ethoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the ethoxycarbonyl group can undergo nucleophilic attack.
In biological systems, the compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use.
相似化合物的比较
4-(Ethoxycarbonyl)-2-fluorobenzoic acid can be compared with other similar compounds, such as:
2-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less reactive in certain types of chemical reactions.
4-(Ethoxycarbonyl)benzoic Acid: Lacks the fluorine atom, which affects its reactivity and interactions with other molecules.
4-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.
The presence of both the fluorine atom and the ethoxycarbonyl group in this compound gives it unique properties that make it valuable in various fields of research and industry.
属性
分子式 |
C10H9FO4 |
|---|---|
分子量 |
212.17 g/mol |
IUPAC 名称 |
4-ethoxycarbonyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
KTWUUXQENADCMU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


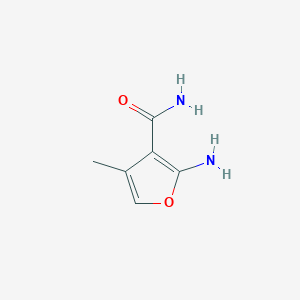
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
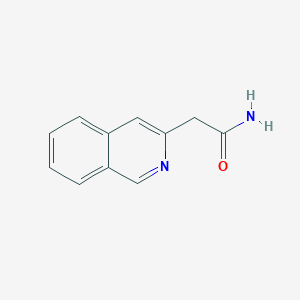
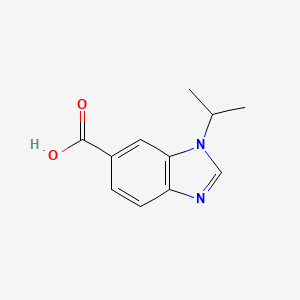

![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)
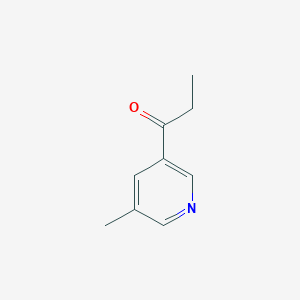

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
